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Compound of Interest

(2R,4R)-4-hydroxypiperidine-2-
Compound Name:
carboxylic acid

CAS No.: 1622-20-4

Cat. No.: B182098

Get Quote
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Stereochemical Architecture, Synthetic Methodologies, and Pharmaceutical Utility

Structural Anatomy & Stereochemical Definition

cis-4-Hydroxy-D-pipecolic acid is a nhon-proteinogenic, chiral amino acid belonging to the
piperidine class. It serves as a critical scaffold in the design of peptidomimetics and
conformationally restricted pharmaceutical agents. To utilize this molecule effectively in drug
discovery, one must first master its absolute configuration and conformational dynamics.

Absolute Configuration

The designation "D" in amino acid nomenclature refers to the stereochemistry at the

-carbon (C2). For pipecolic acid, the D-configuration corresponds to the (2R) absolute
configuration.

The term "cis" defines the relative stereochemistry between the carboxyl group at C2 and the
hydroxyl group at C4. For the substituents to be cis in a six-membered ring relative to the ring
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plane, their absolute configurations must be (2R, 4R).

IUPAC Name: (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid.

Chirality: Two stereocenters at C2 and C4.

Enantiomer:cis-4-Hydroxy-L-pipecolic acid (2S,4S).

Diastereomer:trans-4-Hydroxy-D-pipecolic acid (2R,4S).

Conformational Analysis (The "Chair" Dynamics)

The piperidine ring adopts a chair conformation to minimize torsional strain. The stability of the
(2R,4R) isomer is driven by 1,3-diaxial interactions and A-values (conformational free energy).

e Substituent Positioning: In the (2R,4R) configuration, the C2-Carboxyl and C4-Hydroxyl
groups have a 1,3-relationship along the carbon skeleton (C2-C3-C4). Geometrically, a cis-
1,3-disubstituted cyclohexane system allows both substituents to occupy equatorial positions
simultaneously.

o Thermodynamics: The diequatorial conformer is significantly more stable than the diaxial
alternative. This conformational rigidity makes cis-4-hydroxy-D-pipecolic acid an excellent
"turn inducer” in peptide backbones, locking the secondary structure into specific geometries.

Visualizing the Topology

The following diagram illustrates the stereochemical relationships and the preferred chair
conformation.
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Figure 1: Structural hierarchy and conformational preference of the (2R,4R) isomer.

Synthetic Methodologies

Synthesis of enantiopure cis-4-hydroxy-D-pipecolic acid requires stringent stereocontrol.
Methods generally fall into two categories: Chiral Pool Synthesis (modifying naturally occurring
amino acids) and De Novo Asymmetric Synthesis.

Method A: The "Chiral Pool" Approach (From D-
Glutamic Acid)

This method is favored for its high optical purity, as it retains the chirality of the starting
material.

» Starting Material: D-Glutamic Acid (or D-Aspartic Acid with homologation).

o Cyclization: The acyclic precursor is converted into a lactam (pyroglutamic acid derivative) or
cyclized via Dieckmann condensation.

o Stereoselective Reduction: The ketone at C4 (formed during ring closure or oxidation) is
reduced.

o Critical Step: Using a bulky hydride reagent (e.g., L-Selectride) directs the hydride attack
from the sterically less hindered face (axial attack), forcing the resulting hydroxyl group
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into the equatorial position relative to the C2 substituent.

o Result: Formation of the cis-(2R,4R) isomer with high diastereomeric excess (de > 95%).

Method B: Hydrogenation of Pyridine Derivatives
(Industrial Route)

For larger scales, reduction of aromatic precursors is common, though it often requires a

resolution step.
e Precursor: 4-Hydroxypyridine-2-carboxylic acid.
o Hydrogenation: Catalytic hydrogenation (Rh/C or PtO2) reduces the pyridine ring.
o Challenge: This typically yields a mixture of cis and trans isomers and a racemate (DL).

e Resolution: The mixture is resolved using chiral acids (e.g., (+)-tartaric acid or dibenzoyl-L-
tartaric acid) to isolate the D-isomer.

Experimental Workflow: Chemo-Enzymatic Synthesis

Modern workflows increasingly utilize engineered hydroxylases, though they are more common
for the L-isomer. For the D-isomer, a hybrid chemical approach is standard.
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Figure 2: Strategic synthesis pathway starting from the chiral pool to ensure (2R,4R)
configuration.

Characterization & Validation

Trustworthy identification relies on comparing spectral data against established standards.

Nuclear Magnetic Resonance (NMR) Profile

In D20, the cis relationship (diequatorial) results in distinct coupling constants compared to the
trans isomer.
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Note: Data is representative of the zwitterionic form in D20. Shifts vary with pH.[2][3]

Physical Properties

e Molecular Formula: CeH1:NO3

e Molecular Weight: 145.16 g/mol

» Solubility: Highly soluble in water; sparingly soluble in ethanol.
o Optical Rotation: Specific rotation

IS positive for the D-isomer (typically
to

in H20, depending on pH and concentration), distinguishing it from the L-isomer (negative
rotation).

Pharmaceutical Utility

The rigid piperidine core of cis-4-hydroxy-D-pipecolic acid is a valuable tool in medicinal
chemistry for restricting conformational freedom.

Peptidomimetics & Turn Induction

Incorporating this amino acid into a peptide chain forces the backbone into a kink or "turn”
geometry.

e Mechanism: The fixed angles of the piperidine ring ($ \phi, \psi $ constraints) mimic the turn
structures found in proteins (e.g.,

-turns), which are often recognition sites for receptors.

o Application: Design of protease inhibitors where the molecule mimics the transition state of
peptide hydrolysis.

Drug Development Examples
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» NMDA Receptor Antagonists: Pipecolic acid derivatives are structural analogues of
glutamate and aspartate. While the trans-isomer (2R,4S) is often cited as a potent NMDA
antagonist (e.g., self-validating studies on LY235723), the cis-isomer is used to probe the
steric tolerance of the receptor binding pocket [1].

o HCV Protease Inhibitors: The L-enantiomer is a core component of drugs like Palinavir.[4]
The D-enantiomer discussed here is crucial for Structure-Activity Relationship (SAR) studies
to verify the stereospecificity of the binding interaction.

» Natural Product Synthesis: It serves as a building block for the synthesis of complex
alkaloids like Palau'amine analogues, where the dense functionalization of the piperidine ring
is required [2].

Detailed Experimental Protocol
Synthesis of (2R,4R)-4-Hydroxypipecolic Acid via Reduction

This protocol describes the reduction of (R)-4-oxopipecolic acid, a common intermediate
derived from D-glutamate.

Reagents

» (R)-4-Oxopipecolic acid derivative (N-Boc protected methyl ester).
e L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF.

e Tetrahydrofuran (THF), anhydrous.

e Hydrogen peroxide (30%).

Methodology

e Preparation: Dissolve N-Boc-(R)-4-oxopipecolic acid methyl ester (1.0 equiv) in anhydrous
THF under an argon atmosphere. Cool the solution to -78°C.

e Reduction: Dropwise add L-Selectride (1.2 equiv) over 20 minutes.
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o Causality: The bulky sec-butyl groups of L-Selectride prevent approach from the equatorial
face, forcing hydride attack from the axial trajectory. This stereoelectronically favors the
formation of the equatorial alcohol (cis-isomer).

e Quenching: Stir at -78°C for 2 hours. Quench carefully with methanol, followed by oxidative
workup using NaOH/H202 to remove organoboron byproducts.

« |solation: Extract with ethyl acetate. Dry over MgSOa4 and concentrate.

o Deprotection: Treat the crude intermediate with TFA/DCM (1:1) to remove the Boc group.
Hydrolyze the methyl ester using LiOH in THF/Water.

« Purification: Purify via ion-exchange chromatography (Dowex 50W) eluting with dilute
NH4OH. Lyophilize to obtain the white solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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